Ethyl 1-methyl-2-azetidinecarboxylate
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Overview
Description
Ethyl 1-methylazetidine-2-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via esterification, yielding the desired ethyl ester.
Another method involves the cyclization of N-methyl-2-aminoethyl acetate under acidic conditions. This reaction forms the azetidine ring, followed by esterification to produce ethyl 1-methylazetidine-2-carboxylate.
Industrial Production Methods
Industrial production of ethyl 1-methylazetidine-2-carboxylate typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Ethyl 1-methylazetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-methylazetidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The azetidine ring can undergo ring-opening reactions, which can be crucial for its biological activity. The ester group can also participate in hydrolysis reactions, releasing the active carboxylic acid.
Comparison with Similar Compounds
Ethyl 1-methylazetidine-2-carboxylate can be compared with other azetidine derivatives such as:
1-methylazetidine-2-carboxylic acid: Lacks the ethyl ester group, leading to different reactivity and applications.
Ethyl azetidine-2-carboxylate: Lacks the methyl group on the nitrogen atom, affecting its chemical properties and biological activity.
N-methylazetidine: A simpler structure without the carboxylate group, used in different chemical contexts.
Properties
IUPAC Name |
ethyl 1-methylazetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)6-4-5-8(6)2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULRTGDECWCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338687 |
Source
|
Record name | Ethyl 1-methyl-2-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42364-44-3 |
Source
|
Record name | Ethyl 1-methyl-2-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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